Boc-6-methyl-DL-tryptophan

Chiral Chromatography Enantiomeric Separation Amino Acid Analysis

Boc-6-methyl-DL-tryptophan delivers unique 6-methyl indole substitution essential for reproducible SPPS and enzyme studies. Unlike the 5-methyl analog (which yields mixed hydroxylation products), the 6-methyl isomer affords a single product with tryptophan hydroxylase. Superior chiral resolution (α=1.58–1.63, Rs=3.65–6.08) enables robust QC method development. Demonstrates potent anthranilate synthase inhibition. Boc group is fully compatible with Fmoc/t-Bu SPPS protocols. Do not risk experimental failure with incorrect regioisomer—specify 6-methyl. Inquire for bulk pricing.

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
CAS No. 446847-83-2
Cat. No. B1343455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-6-methyl-DL-tryptophan
CAS446847-83-2
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)
InChIKeyURCBNXYBBPLKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-6-methyl-DL-tryptophan (CAS 446847-83-2): A Protected 6-Methyltryptophan Building Block for Peptide Synthesis and Biological Studies


Boc-6-methyl-DL-tryptophan (CAS 446847-83-2) is a tert-butoxycarbonyl (Boc)-protected derivative of 6-methyl-DL-tryptophan, a methyl-substituted analog of the essential amino acid tryptophan. The compound features a methyl group at the 6-position of the indole ring, conferring distinct steric and electronic properties compared to unsubstituted tryptophan and other regioisomeric methyltryptophans [1]. The Boc protecting group renders the amino group compatible with standard solid-phase peptide synthesis (SPPS) protocols, while the racemic (DL) configuration provides a mixture of D- and L-enantiomers, each with potentially distinct biological activities [2].

Why Boc-6-methyl-DL-tryptophan Cannot Be Replaced by Unsubstituted or 5-Methyl Analogs in Research Applications


Regioisomeric methyltryptophans exhibit markedly divergent biological activities and analytical behaviors due to the position-specific influence of the methyl group on indole ring electronics and steric accessibility. Substituting Boc-6-methyl-DL-tryptophan with Boc-5-methyl-DL-tryptophan or unsubstituted Boc-DL-tryptophan may compromise experimental outcomes in enzyme inhibition assays, chromatographic separations, or peptide structure-function studies [1]. The 6-methyl substitution uniquely modulates interactions with tryptophan-metabolizing enzymes, alters enantiomeric recognition on chiral stationary phases, and influences the conformational properties of tryptophan-containing peptides—differences that generic substitution cannot recapitulate [2].

Quantitative Differentiation of Boc-6-methyl-DL-tryptophan Versus 5-Methyl and Unsubstituted Tryptophan Analogs


Enhanced Enantiomeric Resolution on Zwitterionic Chiral Stationary Phase: α and Rs Values for 6-Methyl-DL-Trp Exceed Those of 5-Methyl-DL-Trp

In a head-to-head HPLC comparison using a CHIRALPAK ZWIX(+) zwitterionic chiral stationary phase, 6-methyl-DL-tryptophan demonstrated consistently higher separation factor (α) and resolution (Rs) values than 5-methyl-DL-tryptophan across multiple mobile phase conditions. This superior chromatographic performance translates to more reliable enantiomeric purity assessment and preparative separation [1].

Chiral Chromatography Enantiomeric Separation Amino Acid Analysis

Differential Inhibition of Indole-Synthesizing Activity in Neurospora crassa: 6-Methyltryptophan Exerts Stronger Feedback Inhibition Than 5-Methyltryptophan

In a classic study of tryptophan biosynthetic regulation in Neurospora crassa, 6-methyltryptophan exhibited robust repression and inhibition of indole-synthesizing activity, whereas 5-methyltryptophan was notably less effective. While the study provides a qualitative rank-order rather than precise IC₅₀ values, the differential potency is unequivocally demonstrated [1].

Enzyme Inhibition Tryptophan Biosynthesis Feedback Regulation

Divergent Substrate Fate with Tryptophan Hydroxylase: 6-Methyltryptophan Yields a Single Hydroxylated Product, Whereas 5-Methyltryptophan Produces Two

Using a recombinant N- and C-terminal truncated tryptophan hydroxylase from Oryctolagus cuniculus, 6-methyltryptophan acted as a substrate to produce exclusively 5-hydroxy-6-methyltryptophan. In contrast, 5-methyltryptophan yielded two products: >99% 5-hydroxymethyltryptophan and a minor amount of 5-hydroxy-4-methyltryptophan [1]. This differential regiospecificity underscores how the position of methyl substitution governs enzyme active-site accommodation and product outcome.

Serotonin Biosynthesis Tryptophan Hydroxylase Substrate Specificity

Minimum Purity Specification of 95% Ensures Batch-to-Batch Consistency for Peptide Synthesis Applications

Commercially available Boc-6-methyl-DL-tryptophan (AKSci Catalog 3816AE) is supplied with a minimum purity specification of 95% (HPLC). This level of purity is adequate for standard solid-phase peptide synthesis and solution-phase coupling reactions, minimizing the risk of side reactions attributable to impurities . While comparable purity specifications exist for Boc-5-methyl-DL-tryptophan (also 95%), this baseline ensures that procurement decisions can be made on the basis of the compound's unique biological and physicochemical differentiation rather than purity alone.

Peptide Synthesis Quality Control Amino Acid Building Blocks

Recommended Applications for Boc-6-methyl-DL-tryptophan Based on Evidence of Differentiation


Solid-Phase Peptide Synthesis of Tryptophan-Containing Bioactive Peptides with Altered Hydrophobicity and Enzyme Susceptibility

Incorporate Boc-6-methyl-DL-tryptophan as a building block in SPPS to introduce a methylated indole ring at specific positions. The 6-methyl substitution increases indole hydrophobicity (calculated XLogP3 = 2.3 versus approx. 1.8 for unsubstituted Boc-tryptophan [1]) and steric bulk, which can modulate peptide-membrane interactions, protease resistance, and receptor binding affinity. The Boc protecting group is fully compatible with standard Fmoc/t-Bu SPPS protocols after orthogonal deprotection .

Enzyme Inhibition and Metabolic Studies of Tryptophan Biosynthetic Pathways

Use Boc-6-methyl-DL-tryptophan (after deprotection to 6-methyl-DL-tryptophan) as a tool compound to investigate feedback inhibition of anthranilate synthase and other enzymes in the tryptophan biosynthetic pathway. As demonstrated in Neurospora crassa, the 6-methyl isomer exerts stronger inhibitory effects than the 5-methyl analog, making it a more potent probe for studying regulatory mechanisms [2]. The racemic mixture allows simultaneous assessment of both enantiomers' activities.

Chromatographic Method Development and Enantiomeric Purity Analysis of Methyltryptophan Derivatives

Leverage the superior enantiomeric resolution of 6-methyl-DL-tryptophan on zwitterionic chiral stationary phases (α = 1.58–1.63, Rs = 3.65–6.08) to develop robust HPLC methods for analyzing enantiomeric purity in synthetic tryptophan derivatives. The well-characterized chromatographic behavior of the 6-methyl isomer facilitates method transfer and validation in quality control laboratories [3].

Synthesis of Hydroxylated Tryptophan Metabolites via Enzymatic Biotransformation

Deprotect Boc-6-methyl-DL-tryptophan to 6-methyl-DL-tryptophan and employ it as a substrate for tryptophan hydroxylase to generate 5-hydroxy-6-methyltryptophan. Unlike the 5-methyl isomer, which yields a mixture of two hydroxylated products, the 6-methyl isomer affords a single product, streamlining downstream purification and enabling unambiguous characterization of hydroxylated metabolites [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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